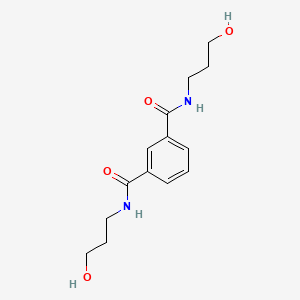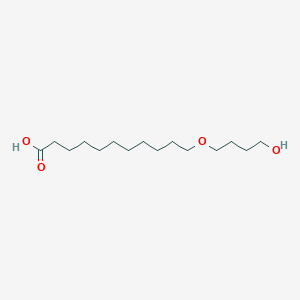![molecular formula C13H17N3O2S B14659552 2-[2-(Morpholin-4-yl)ethanesulfinyl]-1H-benzimidazole CAS No. 41821-64-1](/img/structure/B14659552.png)
2-[2-(Morpholin-4-yl)ethanesulfinyl]-1H-benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(Morpholin-4-yl)ethanesulfinyl]-1H-benzimidazole is a complex organic compound that features a benzimidazole core linked to a morpholine ring via an ethanesulfinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Morpholin-4-yl)ethanesulfinyl]-1H-benzimidazole typically involves the reaction of benzimidazole derivatives with morpholine and ethanesulfinyl chloride under controlled conditions. The process often requires the use of catalysts and specific solvents to facilitate the reaction and achieve high yields.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to ensure consistency and efficiency. The use of high-purity reagents and advanced purification techniques is crucial to obtain the desired product with minimal impurities.
Chemical Reactions Analysis
Types of Reactions
2-[2-(Morpholin-4-yl)ethanesulfinyl]-1H-benzimidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfinyl group to a sulfide.
Substitution: The benzimidazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides.
Scientific Research Applications
2-[2-(Morpholin-4-yl)ethanesulfinyl]-1H-benzimidazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can act as a ligand in biochemical assays.
Medicine: It has potential therapeutic applications due to its ability to interact with biological targets.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2-[2-(Morpholin-4-yl)ethanesulfinyl]-1H-benzimidazole exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-(N-morpholino)ethanesulfonic acid: A similar compound with a morpholine ring and ethanesulfonic acid group.
2-(N-morpholiniumyl)ethanesulfonate: Another related compound with a morpholine ring and ethanesulfonate group.
Uniqueness
2-[2-(Morpholin-4-yl)ethanesulfinyl]-1H-benzimidazole is unique due to its combination of a benzimidazole core and a morpholine ring linked by an ethanesulfinyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
CAS No. |
41821-64-1 |
|---|---|
Molecular Formula |
C13H17N3O2S |
Molecular Weight |
279.36 g/mol |
IUPAC Name |
4-[2-(1H-benzimidazol-2-ylsulfinyl)ethyl]morpholine |
InChI |
InChI=1S/C13H17N3O2S/c17-19(10-7-16-5-8-18-9-6-16)13-14-11-3-1-2-4-12(11)15-13/h1-4H,5-10H2,(H,14,15) |
InChI Key |
FFUGMBUZVYLSKY-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCS(=O)C2=NC3=CC=CC=C3N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


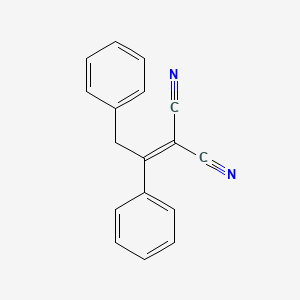
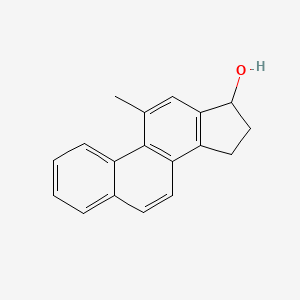
![3a,4,4a,5,8,8a,9,9a-Octahydro-1H-4,9-methanocyclopenta[b]naphthalene](/img/structure/B14659481.png)
![Ethyl 4-[(4-octoxyphenyl)methylideneamino]benzoate](/img/structure/B14659485.png)

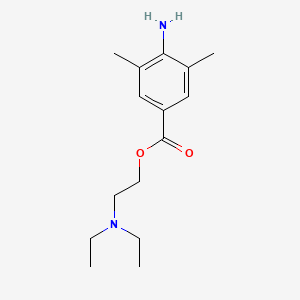
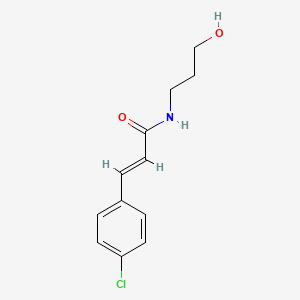



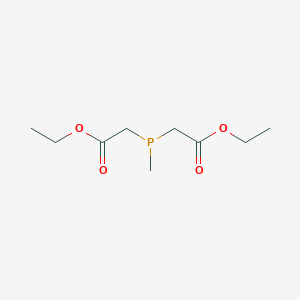
-lambda~5~-phosphane](/img/structure/B14659523.png)
